N-[2-(4-FLUOROPHENYL)ACETYL]-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Description
N’-[(4-fluorophenyl)acetyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is a complex organic compound that features a fluorophenyl group, a nitro-pyrazole moiety, and a propanohydrazide backbone
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)acetyl]-2-methyl-3-(4-nitropyrazol-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O4/c1-10(8-20-9-13(7-17-20)21(24)25)15(23)19-18-14(22)6-11-2-4-12(16)5-3-11/h2-5,7,9-10H,6,8H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGNNJKRLLDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorophenyl)acetyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves multiple steps:
Formation of the Fluorophenyl Acetyl Intermediate: This step involves the acylation of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Synthesis of the Nitro-Pyrazole Moiety:
Coupling Reaction: The final step involves the coupling of the fluorophenyl acetyl intermediate with the nitro-pyrazole moiety in the presence of a hydrazine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-fluorophenyl)acetyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(4-fluorophenyl)acetyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(4-fluorophenyl)acetyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and nitro-pyrazole moieties are critical for binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)acetamide: Shares the fluorophenyl group but lacks the nitro-pyrazole moiety.
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide: Contains the nitro-pyrazole moiety but lacks the fluorophenyl group.
Uniqueness
N’-[(4-fluorophenyl)acetyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is unique due to the combination of its fluorophenyl and nitro-pyrazole moieties, which confer specific chemical and biological properties not found in the individual components.
This detailed article provides a comprehensive overview of N’-[(4-fluorophenyl)acetyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
